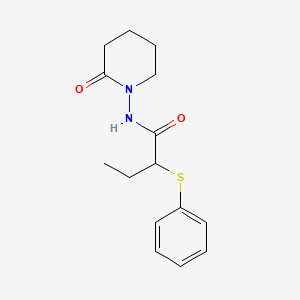
N-(2-oxopiperidin-1-yl)-2-phenylsulfanylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-oxopiperidin-1-yl)-2-phenylsulfanylbutanamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a phenylsulfanyl group, and a butanamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxopiperidin-1-yl)-2-phenylsulfanylbutanamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-chloronitrobenzene with piperidine, followed by reduction and further functionalization to introduce the phenylsulfanyl and butanamide groups . The reaction conditions often include the use of sodium chlorite for oxidation and mild conditions to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Key intermediates are often isolated and purified through recrystallization or slurry methods, avoiding the need for extensive column chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2-oxopiperidin-1-yl)-2-phenylsulfanylbutanamide undergoes various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form lactams.
Reduction: Nitro groups can be reduced to amines.
Substitution: Halogenated precursors can undergo nucleophilic substitution to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium chlorite for oxidation, hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring results in lactams, while reduction of nitro groups yields amines .
Scientific Research Applications
N-(2-oxopiperidin-1-yl)-2-phenylsulfanylbutanamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(2-oxopiperidin-1-yl)-2-phenylsulfanylbutanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Various piperidine-containing compounds are used in pharmaceuticals for their diverse biological activities.
Uniqueness
N-(2-oxopiperidin-1-yl)-2-phenylsulfanylbutanamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
N-(2-oxopiperidin-1-yl)-2-phenylsulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-2-13(20-12-8-4-3-5-9-12)15(19)16-17-11-7-6-10-14(17)18/h3-5,8-9,13H,2,6-7,10-11H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABXPUOWJRVFNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NN1CCCCC1=O)SC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2,4-dioxo-1,3-diazinan-1-yl)-N-[2-(4-methylpentan-2-yl)pyrazol-3-yl]acetamide](/img/structure/B6965212.png)
![1-[3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B6965230.png)
![N-[(1-benzylpyrazol-4-yl)methyl]-1-(1-methylimidazol-2-yl)ethanamine](/img/structure/B6965233.png)
![N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]-2,4-dimethylpyrimidine-5-carboxamide](/img/structure/B6965241.png)
![N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]-1-methylpyrrole-3-carboxamide](/img/structure/B6965242.png)
![1-[(2R)-4-benzyl-2-methylpiperazin-1-yl]-3-methylsulfonylpropan-1-one](/img/structure/B6965250.png)
![N-[8-[3-(carbamoylamino)propanoyl]-8-azabicyclo[3.2.1]octan-3-yl]-N-methylbenzamide](/img/structure/B6965258.png)
![[(2R,3R)-3-[2-hydroxyethyl(methyl)amino]-2-methylpyrrolidin-1-yl]-[3-(oxolan-3-yl)phenyl]methanone](/img/structure/B6965264.png)
![1-[3-(1H-imidazol-2-yl)piperidin-1-yl]-5-morpholin-4-ylpentan-1-one](/img/structure/B6965276.png)
![N,2-dimethyl-N-[(1-methylimidazol-2-yl)methyl]-6-oxo-1H-pyridine-4-carboxamide](/img/structure/B6965294.png)
![N-(3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-4-(4-methylphenyl)oxane-4-carboxamide](/img/structure/B6965301.png)

![4-[2-(cyclopropylmethoxy)acetyl]-N,N,3,3-tetramethylpiperazine-1-carboxamide](/img/structure/B6965311.png)
![4-[2-(2-fluorophenoxy)acetyl]-N,N,3,3-tetramethylpiperazine-1-carboxamide](/img/structure/B6965315.png)
